9-Methylfuro[3,2-F]quinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63118-23-0 |
|---|---|
Molecular Formula |
C12H9NO |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
9-methylfuro[3,2-f]quinoline |
InChI |
InChI=1S/C12H9NO/c1-8-4-6-13-10-2-3-11-9(12(8)10)5-7-14-11/h2-7H,1H3 |
InChI Key |
QTFCWNHDRWCJPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C(C=CC2=NC=C1)OC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 9 Methylfuro 3,2 F Quinoline
Established Synthetic Pathways for the Furo[3,2-F]quinoline Core
The synthesis of the furo[3,2-f]quinoline ring system has been approached through several established chemical strategies. These methods typically involve the construction of the furan (B31954) ring onto a pre-existing quinoline (B57606) structure.
Multi-Step Synthesis Approaches (e.g., from quinolin-6-ol and allyl bromides)
A prevalent and effective multi-step synthesis for the furo[3,2-f]quinoline core begins with quinolin-6-ol. arkat-usa.orgclockss.org This approach involves the O-alkylation of quinolin-6-ol with various allyl bromides to form intermediate allyl aryl ethers. arkat-usa.orgclockss.org The synthesis proceeds by reacting the sodium salt of quinolin-6-ol with an appropriate allyl bromide in a solvent like dimethylformamide (DMF). arkat-usa.org
The subsequent step is a thermal Claisen rearrangement of the resulting 6-(allyloxy)quinoline derivative. arkat-usa.orgclockss.org This rearrangement can be carried out under standard thermal conditions, often by refluxing in a high-boiling solvent like chlorobenzene, or more efficiently using microwave irradiation. arkat-usa.orgclockss.org The rearrangement yields a 5-allylquinolin-6-ol intermediate, which is the direct precursor for the final cyclization step. arkat-usa.org
The following table summarizes the synthesis of various allyl aryl ethers from quinolin-6-ol and their subsequent thermal rearrangement.
Table 1: Synthesis and Rearrangement of 6-(Allyloxy)quinoline Derivatives
| Entry | Allyl Bromide (2) | Ether Product (3) | Yield (%) | Rearrangement Conditions | Rearranged Product (4) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 3-bromoprop-1-ene (2a) | 6-(allyloxy)quinoline (3a) | 71 | Microwave, 175°C, 8h | 5-allylquinolin-6-ol (4a) | 50 |
| 2 | 1-bromo-3-methylbut-2-ene (2b) | 6-(3-methylbut-2-en-1-yloxy)quinoline (3b) | 83 | Microwave, 175°C, 10h | 5-(1,1-dimethylallyl)quinolin-6-ol (4b) & 5-(3-methylbut-2-enyl)quinolin-6-ol (4c) | 26 (4b), 43 (4c) |
| 3 | 1-bromocyclopent-1-ene (2c) | 6-(cyclopent-2-en-1-yloxy)quinoline (3c) | 68 | Chlorobenzene, reflux, 24h | 5-(cyclopent-2-en-1-yl)quinolin-6-ol (4d) | 75 |
| 4 | 1-bromocyclohex-1-ene (2d) | 6-(cyclohex-2-en-1-yloxy)quinoline (3d) | 72 | Chlorobenzene, reflux, 24h | 5-(cyclohex-2-en-1-yl)quinolin-6-ol (4e) | 74 |
Data sourced from Novák, L., et al., ARKIVOC 2008 (iii) 43-53. arkat-usa.org
Cyclization Reactions in Furo[3,2-F]quinoline Synthesis
The final and crucial step in forming the furo[3,2-f]quinoline skeleton is the cyclization of the 5-allylquinolin-6-ol intermediates. arkat-usa.orgclockss.org This transformation is typically achieved through an acid-catalyzed intramolecular cyclization. arkat-usa.orgclockss.org Concentrated sulfuric acid is a commonly used catalyst for this ring closure. arkat-usa.org The reaction involves heating the rearranged product with the acid, which promotes the electrophilic attack of the allylic double bond onto the phenolic oxygen, followed by dehydration to form the furan ring. arkat-usa.org Perchloric acid has also been utilized for this purpose. arkat-usa.org This acid-promoted ring closure provides a direct route to the final furo[3,2-f]quinoline derivatives. arkat-usa.org
Specific Syntheses of Methylated Furo[3,2-F]quinoline Isomers
The general synthetic pathway described above has been successfully applied to produce various substituted, including methylated, furo[3,2-f]quinoline isomers. The substitution pattern of the final product is dictated by the structure of the allyl bromide used in the initial step. arkat-usa.org For instance, the reaction of quinolin-6-ol with crotyl bromide leads to the formation of 1,2-dihydro-2-methylfuro[3,2-f]quinoline. arkat-usa.org Similarly, using 1-bromo-3-methylbut-2-ene (prenyl bromide) ultimately yields 1,2-dihydro-1,1,2-trimethylfuro[3,2-f]quinoline. arkat-usa.org
However, a specific synthetic protocol for 9-Methylfuro[3,2-f]quinoline was not identified in the surveyed research literature. The existing methods primarily lead to methylation on the furan portion of the fused ring system. arkat-usa.org
Table 2: Synthesis of Methylated Furo[3,2-f]quinoline Isomers
| Precursor | Cyclization Conditions | Product | Yield (%) |
|---|---|---|---|
| 5-allylquinolin-6-ol (4a) | H₂SO₄, 100°C, 1.5h | 1,2-Dihydro-2-methylfuro[3,2-f]quinoline (5a) | 35 |
| 5-(1,1-dimethylallyl)quinolin-6-ol (4b) & 5-(3-methylbut-2-enyl)quinolin-6-ol (4c) | H₂SO₄, 100°C, 1.5h | 1,2-Dihydro-1,1,2-trimethylfuro[3,2-f]quinoline (5b) | 42 |
Data sourced from Novák, L., et al., ARKIVOC 2008 (iii) 43-53. arkat-usa.org
Novel Synthetic Approaches and Catalyst Development
Recent advancements in synthetic organic chemistry have introduced novel methodologies for the construction of furoquinoline scaffolds, offering improvements in efficiency, atom economy, and substrate scope.
Microwave-assisted synthesis has been shown to significantly accelerate the thermal Claisen rearrangement step in the synthesis of furo[3,2-f]quinolines, reducing reaction times from hours to minutes compared to conventional heating. arkat-usa.orgresearchgate.net
For the isomeric furo[3,2-c]quinolone system, novel acid-catalyzed tandem reactions have been developed. One such method involves the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols, which, depending on the substrate, can proceed through a Friedel–Crafts-type alkylation followed by a 5-exo-dig ring closure to furnish the furo[3,2-c]quinolone core. nih.govrsc.org While applied to a different isomer, this strategy showcases the potential of tandem reactions in efficiently building complex heterocyclic systems. Copper(I) triflate has been identified as an effective catalyst for the cyclization of certain secondary propargylic alcohols to yield furo[3,2-c]quinolones. nih.gov
Derivatization Strategies for Structural Modification of this compound
The derivatization of the furo[3,2-f]quinoline scaffold is essential for exploring its structure-activity relationships in various applications. While specific derivatization strategies for this compound are not extensively documented, methods applied to related furoquinoline isomers can provide insight into potential functionalization pathways.
Strategies for Introducing Functional Groups
The introduction of various functional groups onto the furoquinoline skeleton can be achieved through several synthetic transformations. For the related furo[3,2-c]quinoline (B8618731) system, the Claisen-Schmidt condensation has been employed to synthesize 2-cinnamoyl derivatives from 2-acetyl-furo[3,2-c]quinolines by reacting them with aromatic aldehydes in the presence of a base like potassium hydroxide (B78521). d-nb.info
For other isomeric scaffolds like furo[2,3-b]quinolines, derivatization has been accomplished by reacting furo[2,3-b]quinolin-4(9H)-ones with reagents like methyl iodide, leading to the formation of N-methylated and O-methylated products through complex rearrangements involving pseudobase intermediates. rsc.org Additionally, the introduction of a methoxy (B1213986) group at the 3-position of the furo[2,3-b]quinoline (B11916999) system has been achieved through the addition of methyl hypobromite (B1234621) to a vinyl quinolone precursor, followed by cyclodehydrobromination. researchgate.net These examples suggest that the quinoline nitrogen and positions on the furan ring are reactive sites for introducing new functional groups. Such strategies could potentially be adapted for the structural modification of this compound to generate a library of novel derivatives.
Exploration of Analogues and Homologues
The exploration of analogues and homologues of this compound is crucial for developing structure-activity relationships and accessing novel chemical space. Research has primarily focused on the synthesis of substituted derivatives of the core furo[3,2-f]quinoline scaffold and its regioisomers.
A general and efficient method for preparing furo[3,2-f]quinoline derivatives starts from quinolin-6-ol. arkat-usa.org The synthesis involves the reaction of the sodium salt of quinolin-6-ol with various allyl bromides to form intermediate allyl aryl ethers. These ethers then undergo thermal rearrangement and acid-catalyzed cyclization to yield the target furo[3,2-f]quinoline analogues. arkat-usa.org This methodology allows for the introduction of various substituents on the newly formed dihydrofuran ring. arkat-usa.org
For instance, different substitution patterns on the dihydrofuran ring have been achieved, leading to a series of analogues. The table below summarizes some of the synthesized furo[3,2-f]quinoline derivatives and their precursors. arkat-usa.org
| Precursor Allyl Aryl Ether | Resulting Furo[3,2-f]quinoline Analogue | Reference |
| 6-(But-2-en-1-yloxy)quinoline | 1,2-Dihydro-1,2-dimethylfuro[3,2-f]quinoline | arkat-usa.org |
| 6-(3-Methylbut-2-en-1-yloxy)quinoline | 1,2-Dihydro-2,2-dimethylfuro[3,2-f]quinoline | arkat-usa.org |
| 6-(2-Methylbut-2-en-1-yloxy)quinoline | 1,2-Dihydro-1,1,2-trimethylfuro[3,2-f]quinoline | arkat-usa.org |
| 6-(Cyclohex-2-en-1-yloxy)quinoline | 8,9,10,11-Tetrahydro-7aH-cyclohepta arkat-usa.orgnih.govbenzo[b]furo[3,2-f]quinoline | arkat-usa.org |
The synthesis of homologues, such as pyrano-fused quinolines, has also been explored. When 5-(3-methylbut-2-en-1-yl)quinolin-6-ol, an intermediate in the furoquinoline synthesis, was treated with sulfuric acid, it yielded the pyrano[3,2-f]quinoline derivative, 2,3-Dihydro-3,3-dimethyl-1H-pyrano[3,2-f]quinoline, instead of the expected furoquinoline. arkat-usa.org
Furthermore, the synthesis of regioisomeric systems provides insight into the chemical diversity achievable around the furoquinoline core. For example, furo[3,2-c]quinolones and pyrano[3,2-c]quinolones have been synthesized via an acid-catalyzed tandem reaction of 4-hydroxy-N-methyl-2-quinolones with propargylic alcohols. rsc.org Another approach to a different regioisomer, the furo[2,3-c]quinoline system, involves a one-pot Sonogashira coupling of alkynes to 4-iodoquinolin-3-ol, followed by an intramolecular 5-endo-dig cyclization. nih.gov
Reaction Mechanism Elucidation for this compound Synthesis
The primary synthetic route to the furo[3,2-f]quinoline scaffold involves a two-step process for which the reaction mechanisms have been well-established. arkat-usa.org
The process begins with the synthesis of 6-allyloxyquinoline ethers from quinolin-6-ol and an appropriate allyl bromide. arkat-usa.org The key mechanistic steps are:
Claisen Rearrangement : The 6-allyloxyquinoline ether undergoes a thermal organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. This concerted pericyclic reaction involves the migration of the allyl group from the oxygen atom to the C5 position of the quinoline ring. This step forms a 5-allyl-quinolin-6-ol (B8621598) intermediate. The reaction is typically carried out at high temperatures. arkat-usa.org
Intramolecular Cyclization : The resulting 5-allyl-quinolin-6-ol is then treated with an acid, such as concentrated sulfuric acid. The mechanism proceeds via an acid-catalyzed intramolecular electrophilic addition. The hydroxyl group at C6 acts as a nucleophile, attacking one of the carbons of the adjacent allyl group's double bond. This attack is facilitated by the protonation of the double bond, which forms a more stable secondary or tertiary carbocation, leading to the closure of the five-membered dihydrofuran ring to yield the final furo[3,2-f]quinoline product. arkat-usa.org
While the above mechanism details the formation of the furan ring onto a pre-existing quinoline core, other classical quinoline syntheses can be employed to build the initial quinoline structure. For example, the Friedländer synthesis, a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound with an α-methylene group, is a common method for forming the quinoline ring system itself, which could then be functionalized for subsequent furo-annulation. nih.goviipseries.org In a related context, the mechanism for the formation of furo[3,2-c]quinolones was investigated through controlled experiments, which indicated that a Friedel-Crafts-type reaction was the initial fast step, followed by a slower annulation to form the final product. rsc.org
Biogenesis and Natural Distribution of Furoquinoline Alkaloids Including 9 Methylfuro 3,2 F Quinoline Precursors
Biosynthetic Pathways of the Furoquinoline Scaffold
The biosynthesis of the furoquinoline alkaloid scaffold is a multi-step process that originates from the shikimate pathway. The entire pathway is a sophisticated enzymatic cascade leading to the formation of the parent furoquinoline compound, dictamnine (B190991), from which other derivatives are formed.
Formation of the Quinolone Core: The pathway begins with anthranilic acid , an aromatic amino acid precursor. Anthranilic acid is activated, typically as its coenzyme A ester, and undergoes a Claisen-like condensation with malonyl-CoA. This is followed by cyclization and decarboxylation to yield the foundational quinolone structure, 4-hydroxy-2-quinolone .
C-Prenylation: The next crucial step is the attachment of a five-carbon isoprene (B109036) unit to the quinolone core. An aromatic prenyltransferase enzyme catalyzes the transfer of a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to the C-3 position of 4-hydroxy-2-quinolone. This reaction forms the key intermediate 3-(1,1-dimethylallyl)-4-hydroxy-2-quinolone .
Furan (B31954) Ring Formation: The formation of the fused furan ring from the prenyl side chain is the defining sequence for this alkaloid class.
An FAD-dependent monooxygenase epoxidizes the double bond of the prenyl side chain.
The resulting epoxide undergoes an intramolecular cyclization, forming a five-membered dihydrofuran ring with two hydroxyl groups. This stable intermediate is known as platydesmine .
The final step in creating the aromatic furan ring involves an unusual reaction catalyzed by a 2-oxoglutarate-dependent dioxygenase. This enzyme facilitates the oxidative cleavage of the isopropyl side chain from platydesmine, releasing acetone (B3395972) and forming the aromatic furan ring. This reaction yields dictamnine , the simplest and parent furoquinoline alkaloid.
Structural Diversification: Dictamnine serves as the central precursor for a wide array of other naturally occurring furoquinoline alkaloids. Subsequent modifications, primarily hydroxylation and O-methylation reactions catalyzed by cytochrome P450 monooxygenases and S-adenosyl methionine (SAM)-dependent O-methyltransferases, occur at various positions on the quinoline (B57606) ring. For example, hydroxylation at C-8 followed by methylation produces skimmianine (B1681810) , while hydroxylation at C-7 yields γ-fagarine .
The core furo[3,2-f]quinoline structure is the direct product of this natural biosynthetic pathway. While the 9-methyl derivative itself is not a commonly reported natural product, this biosynthetic pathway is responsible for producing its essential chemical precursors.
Occurrence in Botanical Sources (e.g., Rutaceae Family)
Furoquinoline alkaloids are most famously and abundantly distributed throughout the Rutaceae family, also known as the rue or citrus family. Their presence is so consistent within this family that they are considered valuable chemotaxonomic markers, helping to classify and establish phylogenetic relationships between different genera and species. While dominant in Rutaceae, they have also been identified in a few other plant families.
The distribution of these alkaloids can vary significantly between different plant parts (roots, bark, leaves, fruits) and can be influenced by environmental factors and the developmental stage of the plant.
The table below details the occurrence of prominent furoquinoline alkaloids in various botanical sources.
| Plant Species | Alkaloid(s) Isolated | Plant Part | Family |
|---|---|---|---|
| Dictamnus albus (Burning Bush) | Dictamnine, Skimmianine, γ-Fagarine | Roots, Aerial Parts | Rutaceae |
| Ruta graveolens (Common Rue) | Skimmianine, Kokusaginine (B1673745), γ-Fagarine | Leaves, Roots | Rutaceae |
| Zanthoxylum rhetsa | Skimmianine, Dictamnine | Stem Bark | Rutaceae |
| Skimmia japonica | Skimmianine, Dictamnine | Leaves, Stems | Rutaceae |
| Haplophyllum perforatum | Skimmianine, γ-Fagarine | Aerial Parts | Rutaceae |
| Balfourodendron riedelianum | Platydesmine, Dictamnine | Bark | Rutaceae |
Isolation and Characterization from Natural Sources
The isolation and structural elucidation of furoquinoline alkaloids from plant material follow a standardized phytochemical workflow that combines extraction, partitioning, chromatography, and spectroscopy.
Extraction and Purification: The process typically begins with the air-drying and powdering of the collected plant material. The powdered material is then subjected to exhaustive extraction, often using a Soxhlet apparatus or maceration with a polar solvent such as methanol (B129727) or ethanol (B145695). The resulting crude extract is then concentrated under reduced pressure.
To separate the basic alkaloids from other metabolites, an acid-base partitioning technique is employed. The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase. This aqueous layer is washed with a non-polar solvent like n-hexane or diethyl ether to remove lipids and chlorophylls. Subsequently, the acidic aqueous phase is basified to a pH of 9-10 with a base like ammonium (B1175870) hydroxide (B78521) (NH₄OH). This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents. The alkaloids are then extracted from the basified aqueous layer using a solvent such as dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃).
The resulting crude alkaloid fraction is then subjected to chromatographic purification. Column chromatography (CC) over silica (B1680970) gel or alumina (B75360) is the most common initial step, using a solvent gradient of increasing polarity (e.g., n-hexane-ethyl acetate (B1210297) or chloroform-methanol) to separate the mixture into fractions. Final purification of individual compounds is achieved using techniques like preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC).
Structural Characterization: The pure, isolated compounds are identified using a combination of spectroscopic methods. The data obtained are compared with published literature values for known compounds.
The table below summarizes the characteristic spectral data used to identify a representative furoquinoline alkaloid, Dictamnine.
| Spectroscopic Technique | Observed Data / Characteristic Signals for Dictamnine (C₁₂H₉NO₂) |
|---|---|
| UV-Vis Spectroscopy (in MeOH) | Shows characteristic absorption maxima (λmax) around 240-250 nm and 300-330 nm, indicative of the extended aromatic furoquinoline chromophore. |
| Infrared (IR) Spectroscopy (KBr) | Displays absorption bands for aromatic C-H stretching (~3100 cm⁻¹), C=C and C=N stretching (1625, 1580, 1500 cm⁻¹), and characteristic C-O-C stretching of the furan ring (~1100 cm⁻¹). |
| Mass Spectrometry (MS) | The Electron Impact (EI-MS) spectrum shows an intense molecular ion peak (M⁺) at m/z 199, corresponding to the molecular formula C₁₂H₉NO₂. |
| ¹H NMR Spectroscopy (in CDCl₃) | - Two doublets for the furan protons: H-2 at ~7.60 ppm (d, J ≈ 2.4 Hz) and H-3 at ~7.15 ppm (d, J ≈ 2.4 Hz).
|
| ¹³C NMR Spectroscopy (in CDCl₃) | Shows 12 distinct carbon signals, including characteristic signals for the furan carbons (C-2 at ~145 ppm, C-3 at ~105 ppm), the methoxy carbon (~59 ppm), and the quinoline carbons, with the C=O analogue (C-4) appearing downfield at ~160 ppm. |
Structure Activity Relationship Sar and Mechanistic Elucidation of 9 Methylfuro 3,2 F Quinoline
Structure-Activity Relationship Investigations of Furo[3,2-f]quinoline Derivatives
The biological activity of furo[3,2-f]quinoline derivatives is intricately linked to their chemical structure. Variations in substituents, both in terms of their nature and position on the furoquinoline core, can lead to significant changes in their pharmacological profiles.
Impact of Substituent Position and Nature on Biological Activity
The substitution pattern on both the furan (B31954) and quinoline (B57606) rings plays a critical role in determining the biological activity of furo[3,2-f]quinoline derivatives. ontosight.ai Research has shown that the introduction of different functional groups can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. ontosight.aivulcanchem.com
For instance, in the related furo[2,3-b]quinoline (B11916999) series, the introduction of benzyl (B1604629) ether and benzenesulfonate (B1194179) groups at the 6-position was found to significantly enhance cytotoxic activities against various human cancer cell lines. nih.gov Specifically, compound 10c , a benzenesulfonate derivative, exhibited potent antiproliferative activity with IC50 values ranging from 4.32 to 24.96 μM against HCT-116, MCF-7, U2OS, and A549 cancer cells. nih.gov In contrast, the introduction of a benzoate (B1203000) group at the same position did not lead to a significant increase in potency. nih.gov
Furthermore, a comparison of the cytotoxicity of 4-anilinofuro[2,3-b]quinoline derivatives revealed that an electron-donating methoxy (B1213986) group improved cytotoxicity when attached to an electron-withdrawing 3-Cl substituted ring. cust.edu.tw Conversely, a methoxy group on the relatively electron-rich furo[2,3-b]quinoline ring was unfavorable, highlighting the importance of an optimal electronic environment for activity. cust.edu.tw
In the context of furo[3,2-c]quinoline (B8618731) derivatives, the presence of a bromine atom has been suggested to enhance the molecule's ability to interact with biological targets, while a methyl group could affect lipophilicity and cellular penetration. ontosight.ai The specific placement of methoxy, methyl, and pentyloxyethyl substituents on the furo[3,2-c]quinoline system also influences its physical, chemical, and biological properties. ontosight.ai
Table 1: Impact of Substituents on the Biological Activity of Furoquinoline Derivatives
| Scaffold | Substituent and Position | Observed Effect | Reference |
|---|---|---|---|
| Furo[2,3-b]quinoline | Benzyl ether at position 6 | Significantly improved cytotoxicity | nih.gov |
| Furo[2,3-b]quinoline | Benzenesulfonate at position 6 | Significantly improved cytotoxicity | nih.gov |
| Furo[2,3-b]quinoline | Benzoate at position 6 | Failed to enhance potency obviously | nih.gov |
| 4-Anilinofuro[2,3-b]quinoline | Methoxy group with 3-Cl substituent | Improved cytotoxicity | cust.edu.tw |
| Furo[3,2-c]quinoline | Bromine atom | May enhance interaction with biological targets | ontosight.ai |
| Furo[3,2-c]quinoline | Methyl group | Could affect lipophilicity and cell penetration | ontosight.ai |
Comparative SAR with Other Quinolone Scaffolds
The furoquinoline scaffold is an isostere of other biologically active quinoline and acridine (B1665455) systems. The replacement of a benzene (B151609) ring in 9-anilinoacridines with a furan ring to form 4-anilinofuro[2,3-b]quinolines has been a successful strategy in developing potent cytotoxic agents. cust.edu.tw For example, 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone (5a) demonstrated excellent cytotoxicity against 60 cancer cell lines with a mean GI50 value of 0.025 µM. cust.edu.tw
Quinolones, in general, represent a major class of synthetic compounds with a wide array of pharmacological activities, including antibacterial, antimalarial, antiviral, and anticancer effects. mdpi.com The core quinolone structure is a versatile pharmacophore, and its derivatives have been extensively developed. mdpi.com The fusion of a furan ring to the quinoline system, as in furo[3,2-f]quinolines, creates a new chemical entity with distinct biological properties that can differ from the parent quinolone. For instance, while many quinolones target bacterial DNA gyrase, the biological targets of furoquinolines can be more diverse, including protein kinases and other enzymes. mdpi.comnih.gov
The structural similarity of furoquinolines to furochromones, which also exhibit a broad range of biological activities, is noteworthy. nih.govmdpi.com This suggests that the furan ring fused to an aromatic system is a key contributor to the observed biological effects.
Molecular Mechanisms of Action Studies
Understanding the molecular mechanisms through which 9-Methylfuro[3,2-f]quinoline and its analogs exert their effects is crucial for their development as therapeutic agents. This involves identifying their cellular targets and elucidating the biochemical pathways they modulate.
Target Identification and Validation
The planar structure of many quinoline derivatives, including furoquinolines, allows them to intercalate into DNA and RNA, which is a potential mechanism for their anticancer activity. researchgate.net For some furo[3,2-c]quinoline derivatives, computational studies have suggested that they may act as topoisomerase-II inhibitors. mdpi.com
In the broader class of furo-heterocyclic compounds, specific molecular targets have been identified. For example, the furo[3,2-b]pyridine (B1253681) core has been identified as a scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs). nih.gov Molecular docking studies of other quinoline derivatives have shown good binding energy towards the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. A study on a novel quinoline inhibitor of the canonical NF-κB transcription factor pathway revealed its potential to interfere with this critical signaling pathway involved in inflammation and cancer. mdpi.com Furthermore, azolylmethylpyrroloquinolines have been designed as nonsteroidal CYP19 aromatase inhibitors, with docking simulations confirming their interaction with the heme iron of the enzyme. acs.org
Biochemical Pathway Modulation
Furoquinoline alkaloids have been shown to modulate various biochemical pathways. For example, certain furoquinoline alkaloids have demonstrated significant antiplatelet effects. mdpi.com The furo[3,2-b]pyridine scaffold, in addition to inhibiting CLKs, has been found to produce efficient modulators of the Hedgehog signaling pathway, a critical pathway in embryonic development and cancer. nih.gov
The inhibition of kinases is a prominent mechanism for many heterocyclic compounds. The optimization of 3,5-disubstituted furo[3,2-b]pyridines led to potent and cell-active inhibitors of CLKs. nih.gov The ability of quinoline derivatives to inhibit the NF-κB pathway suggests their potential in modulating inflammatory responses and cancer cell survival. mdpi.com
Cellular Interactions and Binding Studies
Molecular docking studies provide valuable insights into the cellular interactions and binding modes of furoquinoline derivatives. For instance, docking simulations of azolylmethylpyrrolo[3,2-f]quinolines with CYP19 aromatase have revealed crucial interactions, including hydrophobic interactions, hydrogen bonding, and coordination with the heme iron. acs.org
In a study of furochromone derivatives, molecular docking against the 1HNJ protein showed that the docked complexes had steady conformations, with binding free energies indicating the formation of stable complexes. mdpi.com For 2-isopropylfuro[2,3-b]quinolines, molecular docking studies against EGFR inhibitors showed good binding energies, with the most potent compound forming a hydrogen bond with the MET793 residue of the protein.
These computational approaches, combined with experimental data, are essential for understanding the molecular basis of the biological activity of this compound and for the rational design of new, more potent, and selective derivatives.
Table 2: Investigated Molecular Targets for Furoquinoline and Related Scaffolds
| Scaffold/Derivative | Potential Molecular Target | Method of Identification | Reference |
|---|---|---|---|
| Furo[3,2-c]quinoline | Topoisomerase-II | Computational Studies | mdpi.com |
| Furo[3,2-b]pyridine | cdc-like kinases (CLKs) | Kinase Inhibition Assays | nih.gov |
| Quinoline Derivatives | Epidermal Growth Factor Receptor (EGFR) | Molecular Docking | |
| Quinoline Derivative | NF-κB transcription factor | Luciferase Assay, Molecular Docking | mdpi.com |
| Azolylmethylpyrroloquinoline | CYP19 Aromatase | Enzyme Inhibition Assays, Molecular Docking | acs.org |
| Furochromone Derivatives | 1HNJ protein | Molecular Docking | mdpi.com |
Advanced Spectroscopic and Computational Approaches in 9 Methylfuro 3,2 F Quinoline Research
High-Resolution Spectroscopic Characterization Techniques (NMR, MS, IR, UV)
High-resolution spectroscopic techniques are fundamental in the structural elucidation of 9-Methylfuro[3,2-f]quinoline and its derivatives. These methods provide detailed information about the molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are pivotal in determining the precise arrangement of atoms within the molecule. For instance, in a derivative, 1,2-Dihydro-1,2,2-trimethylfuro[3,2-f]quinoline, the ¹H NMR spectrum in CDCl₃ shows distinct signals for the methyl groups and protons on the quinoline (B57606) and furan (B31954) rings. arkat-usa.org The chemical shifts (δ) and coupling constants (J) provide information on the connectivity and spatial relationships of the protons. arkat-usa.org Similarly, ¹³C NMR provides data on the carbon skeleton of these molecules. arkat-usa.org
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of these compounds. For example, the mass spectrum of (6-Methylfuro[2,3-b]quinolin-2-yl)(phenyl)methanone shows a molecular ion peak (M+) at m/z 287, confirming its molecular weight. cdnsciencepub.com
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. The IR spectrum of a furoquinoline derivative might show characteristic absorption bands for C=O and NH groups. cas.cz For dihydrofuroquinoline derivatives, characteristic absorptions for aromatic C–H stretching are observed between 3050–3100 cm⁻¹. vulcanchem.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Dihydrofuroquinoline derivatives typically exhibit absorption maxima around 270 nm and 340 nm. vulcanchem.com
A summary of spectroscopic data for a related furo[2,3-b]quinoline (B11916999) derivative is presented below:
| Spectroscopic Technique | Data for (6-Methylfuro[2,3-b]quinolin-2-yl)(phenyl)methanone |
| ¹H NMR (400 MHz, DMSO-d6) | δ 2.26 (s, 3H, –CH₃), 8.58 (s, C₃–H), 8.24 (s, C₄–H), 7.45–8.13 (8H, m, Ar–H) cdnsciencepub.com |
| IR (KBr) cm⁻¹ | 1670 cm⁻¹ cdnsciencepub.com |
| MS m/z | 287 (M+) cdnsciencepub.com |
Computational Chemistry and Molecular Modeling Studies
Computational methods are increasingly used to complement experimental data, offering deeper understanding of reaction mechanisms, electronic properties, and biological interactions.
Quantum Chemical Calculations (e.g., DFT for Reaction Mechanisms, Electronic Properties)
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and properties of molecules. DFT calculations have been employed to optimize the geometry of quinoline derivatives and to understand the relationship between their structure and electronic properties. mdpi.com These calculations can predict molecular orbital energies, which correlate with the electronic excitation transitions observed in UV-Vis spectra. mdpi.com For instance, DFT calculations on phenyl quinoline-2-carboxylate revealed details about the dihedral angles between the quinoline and phenyl rings. mdpi.com
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for studying how a ligand like a furoquinoline derivative might interact with a biological target, such as a protein or DNA. mdpi.comresearchgate.net For example, molecular docking studies have been performed on coumarin-furoquinoline conjugates to investigate their potential as antitubercular agents. jocpr.com These studies help in understanding the binding modes and affinities of the compounds with their target proteins. jocpr.comnih.gov The binding affinity values for some thiopyrano[2,3-b]quinoline derivatives against the CB1a protein ranged from -5.3 to -6.1 Kcal/mol. nih.gov
In Silico Prediction of Pharmacological Profiles
In silico methods are used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds. These predictions are crucial in the early stages of drug development to assess the potential of a compound to be developed into a drug. For novel quinoline-substituted 5H-chromeno [2,3-b] pyridine (B92270) derivatives, in silico ADMET and molecular docking analyses were conducted to evaluate their potential as antibacterial agents. nih.gov
Photochemical and Photobiological Studies
The study of the interaction of light with this compound and its analogs reveals insights into their excited state properties and potential applications in photochemistry and photobiology. The photolysis of a related compound, 7,7,9-trimethyl-6,7-dihydrofuro[3,2-f]quinoline (FDHQ), has been studied using lamp and laser flash photolysis. researchgate.net These studies have established the triplet origin of transient species and estimated the rate constants of triplet-triplet annihilation and the interaction of the triplet state with oxygen. researchgate.net The photochemical behavior of these compounds is influenced by the solvent and the presence of oxygen, indicating the involvement of triplet excited states in their photochemical reactions in oxygen-free environments. researchgate.net Such studies are important for understanding potential photosensitizing properties and DNA-damaging effects upon photoexcitation. researchgate.net
Future Research Directions and Prospects for 9 Methylfuro 3,2 F Quinoline
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of 9-Methylfuro[3,2-f]quinoline and its derivatives remains a critical area of research. researchgate.net Current methods, while effective, often present challenges in terms of yield, scalability, and environmental impact. Future efforts will likely concentrate on the development of more atom-economical and environmentally benign synthetic strategies. This includes the exploration of novel catalytic systems, such as those employing earth-abundant metals, and the implementation of green chemistry principles to minimize waste and energy consumption. rsc.org
One promising approach involves the acid-catalyzed intramolecular cyclization of allyl aryl ethers derived from quinolin-6-ol. arkat-usa.org Further optimization of this and other multi-component reaction strategies could significantly enhance synthetic efficiency. researchgate.netrsc.orgrsc.org The goal is to create pathways that are not only high-yielding but also versatile, allowing for the facile generation of a diverse library of this compound analogs for structure-activity relationship (SAR) studies.
Exploration of Novel Biological Targets and Therapeutic Applications
Furoquinoline alkaloids, as a class, exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comresearchgate.netnih.gov While the parent compound's full therapeutic potential is still being uncovered, related furoquinolines have shown promise. For instance, certain derivatives have demonstrated significant antiplatelet and anti-osteoporosis activity. mdpi.com The structural similarities suggest that this compound could be a valuable scaffold for developing agents targeting a range of diseases.
Future research should systematically screen this compound and its derivatives against a wide array of biological targets. This includes enzymes, receptors, and signaling pathways implicated in various pathologies. Given the known neuroprotective effects of some furoquinolines, investigating the potential of this compound in the context of neurodegenerative diseases like Alzheimer's and Parkinson's is a particularly compelling avenue. mdpi.comresearchgate.netontosight.ai Furthermore, its potential as an antimalarial and antitubercular agent warrants investigation, aligning with the activities of other quinoline-containing compounds. medchemexpress.com
Integration of Omics Technologies in Mechanistic Studies
A deeper understanding of how this compound exerts its biological effects is paramount for its development as a therapeutic agent. The integration of "omics" technologies—genomics, proteomics, and metabolomics—offers a powerful approach to unraveling its mechanism of action. By analyzing global changes in gene expression, protein levels, and metabolic profiles in response to treatment with the compound, researchers can identify key cellular pathways and molecular targets.
Bioengineering and Biotechnological Production Approaches
As the demand for complex natural product-like molecules grows, so does the need for sustainable and scalable production methods. nih.gov While chemical synthesis is essential for generating analogs, biotechnological approaches offer a promising alternative for the production of the core this compound scaffold. This could involve the heterologous expression of biosynthetic genes from producer organisms in microbial or plant-based systems.
In vitro plant cell and tissue cultures represent another viable strategy for producing furoquinoline alkaloids. nih.gov These methods can offer a more controlled and sustainable source of the compound compared to extraction from whole plants. Future research in this area will focus on optimizing culture conditions and employing metabolic engineering techniques to enhance yields and productivity.
Collaborative and Interdisciplinary Research Initiatives
The multifaceted nature of drug discovery and development necessitates a collaborative and interdisciplinary approach. Progress in understanding and harnessing the potential of this compound will be significantly accelerated through partnerships between synthetic chemists, pharmacologists, biologists, and computational scientists.
Such collaborations can foster a synergistic environment where expertise in compound synthesis, biological testing, mechanistic studies, and in silico modeling can be integrated. Open-access databases and shared research platforms will also play a crucial role in disseminating findings and fostering a global research community dedicated to advancing the science of furoquinoline alkaloids. researchgate.net
Q & A
What are the standard synthetic routes for 9-Methylfuro[3,2-F]quinoline, and how are they optimized for yield and purity?
Basic
The synthesis typically involves cyclization reactions and Claisen rearrangements. For example, microwave-assisted Claisen rearrangement of ether precursors (e.g., compound 9b) yields furoquinoline derivatives via acid-promoted ring closure, with product ratios influenced by reaction conditions . Friedel-Crafts alkylation and tandem cyclization using acid catalysts (e.g., Sc(OTf)₃) are also effective, particularly in forming fused ring systems . Purification employs column chromatography or recrystallization, with yields optimized by controlling solvent systems and temperature gradients .
How is the molecular structure of this compound characterized experimentally and computationally?
Basic
Structural elucidation combines X-ray crystallography (e.g., single-crystal studies with R-factor < 0.07) for precise bond-length analysis and NMR spectroscopy for functional group identification. Computational methods, such as density functional theory (DFT), predict electronic properties (e.g., HOMO-LUMO gaps) and rotational constants, validated against experimental data .
What role does microwave-assisted synthesis play in improving reaction efficiency for furoquinoline derivatives?
Advanced
Microwave irradiation accelerates reaction kinetics, reducing time and byproduct formation. For instance, compound 9b undergoes Claisen rearrangement under microwaves to yield 10b and 10c in a 3:1 ratio, compared to traditional heating, which may favor undesired pathways. This method enhances regioselectivity and scalability .
How can researchers resolve contradictory bioactivity data for furoquinoline derivatives across studies?
Advanced
Discrepancies often arise from substituent positioning and assay conditions. For example, chlorine at position 11 enhances lipophilicity and target binding , while methoxy groups may alter metabolic stability . Standardizing in vitro assays (e.g., consistent cell lines, IC₅₀ protocols) and cross-validating with in vivo models can mitigate variability .
What strategies optimize acid-catalyzed ring-closure reactions in furoquinoline synthesis?
Advanced
Acid strength and solvent polarity critically influence ring closure. Sulfuric acid in ethanol promotes cyclization of intermediates like 10b to 11b , while milder acids (e.g., acetic acid) reduce side reactions. Solvent-free conditions or ionic liquids can further enhance reaction efficiency and green chemistry metrics .
Which biological targets are most relevant for this compound in pharmacological studies?
Basic
Furoquinolines interact with enzymes (e.g., topoisomerases) and inflammatory mediators (e.g., TNF-α, nitric oxide synthase), implicated in anticancer and anti-inflammatory pathways . Their planar structure facilitates DNA intercalation, as seen in acridine and thiazoloquinoline analogs .
How can byproduct formation during Claisen rearrangements be minimized?
Advanced
Byproducts like 10c arise from homo-[1,5]-H shifts post-rearrangement . Adjusting microwave power, using directing groups (e.g., electron-withdrawing substituents), or introducing steric hindrance can suppress competing pathways. Catalytic additives (e.g., Lewis acids) may also improve selectivity .
What computational tools predict the electronic and thermodynamic properties of this compound?
Advanced
DFT calculations (e.g., Gaussian 09) model rotational constants, vibrational spectra, and thermodynamic parameters (ΔH, ΔG) with high accuracy . Molecular docking (AutoDock Vina) evaluates binding affinities to targets like kinases or DNA, guiding structure-activity relationship (SAR) studies .
How do substituent positions influence the pharmacological profile of furoquinoline derivatives?
Advanced
Substituents at positions 3, 6, and 11 modulate bioactivity. For example:
- Position 3 (bromine) : Enhances DNA binding via halogen interactions .
- Position 6 (methoxy) : Improves metabolic stability .
- Position 11 (chlorine) : Increases lipophilicity and target affinity .
What in silico approaches validate furoquinoline derivatives as potential drug candidates?
Advanced
Virtual screening using PubChem databases identifies analogs with favorable ADMET profiles . QSAR models correlate substituent effects with bioactivity, while molecular dynamics simulations assess target binding stability over time .
Notes
- Data Sources : Prioritize peer-reviewed journals (e.g., Journal of Heterocyclic Chemistry) over commercial platforms.
- Methodological Rigor : Cross-reference spectral data (NMR, IR) with computational predictions to validate structural assignments .
- Contradictions : Address conflicting bioactivity data by standardizing assay protocols and reporting detailed synthetic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
